molecular formula C19H13N3OS3 B3710829 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

Cat. No.: B3710829
M. Wt: 395.5 g/mol
InChI Key: FWXYOSWFCNWTLA-UHFFFAOYSA-N
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Description

“N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocyclic compounds that have been extensively investigated due to their diverse biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of 2-amino benzothiazoles with other reagents . For example, a series of 2, 5-disubstituted - 1, 3, 4 oxadiazoles were synthesized on refluxing hydrazine carbothioamides with iodine and potassium iodide in ethanolic sodium hydroxide solution .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic techniques such as IR, 1 HNMR, and mass spectral data . These techniques provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving these compounds often proceed via N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization . This leads to the formation of new linear and cyclic iodide and triiodide benzothiazolium salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various techniques. For example, the melting point, yield, and Rf value can be determined experimentally . Spectroscopic techniques like FT-IR can provide information about the functional groups present in the molecule .

Mechanism of Action

While the exact mechanism of action of these compounds is not fully understood, they have been found to exhibit variable activity against Gram-positive and Gram-negative bacterial strains . Some compounds have shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .

Future Directions

The future research directions for these compounds could involve further investigation of their biological activities and potential applications. They could be explored for their potential as antibacterial agents , and their pharmacokinetic profiles could be studied using ADMET calculations . Additionally, their synthesis could be optimized to improve yields and reduce reaction times .

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS3/c23-17(16-9-4-10-25-16)22-19(24)20-13-6-3-5-12(11-13)18-21-14-7-1-2-8-15(14)26-18/h1-11H,(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXYOSWFCNWTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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